molecular formula C23H30N2O7S2 B12585046 (2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid

(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid

Cat. No.: B12585046
M. Wt: 510.6 g/mol
InChI Key: GYETWAWIKBOMPE-OAQYLSRUSA-N
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Description

(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiophene ring, a piperidine ring, and various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid typically involves multiple steps, including the formation of intermediate compounds. The process begins with the synthesis of the thiophene ring, followed by the introduction of the ethoxyphenyl group. The piperidine ring is then incorporated, and the final step involves the addition of the sulfonyl and ethanoic acid groups. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and yield while maintaining the purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality control of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit matrix metalloproteinase-13 (MMP-13), which plays a role in the degradation of cartilage in osteoarthritis .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H30N2O7S2

Molecular Weight

510.6 g/mol

IUPAC Name

(2R)-2-[[5-(4-ethoxyphenyl)thiophen-2-yl]sulfonylamino]-2-(1-propan-2-yloxycarbonylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C23H30N2O7S2/c1-4-31-18-7-5-16(6-8-18)19-9-10-20(33-19)34(29,30)24-21(22(26)27)17-11-13-25(14-12-17)23(28)32-15(2)3/h5-10,15,17,21,24H,4,11-14H2,1-3H3,(H,26,27)/t21-/m1/s1

InChI Key

GYETWAWIKBOMPE-OAQYLSRUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CC=C(S2)S(=O)(=O)N[C@H](C3CCN(CC3)C(=O)OC(C)C)C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(S2)S(=O)(=O)NC(C3CCN(CC3)C(=O)OC(C)C)C(=O)O

Origin of Product

United States

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